molecular formula C11H11NO3 B11897437 Ethyl 2-oxoindoline-7-carboxylate

Ethyl 2-oxoindoline-7-carboxylate

Cat. No.: B11897437
M. Wt: 205.21 g/mol
InChI Key: HONYVPVJQHKTHE-UHFFFAOYSA-N
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Description

Ethyl 2-oxoindoline-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxoindoline-7-carboxylate typically involves the reaction of indoline derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

Ethyl 2-oxoindoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of antitumor agents and other therapeutic compounds.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its antitumor activity, the compound is known to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases, a family of protease enzymes that play a crucial role in the apoptotic pathway .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxoindoline-3-carboxylate
  • Ethyl 2-oxoindoline-5-carboxylate
  • Ethyl 2-oxoindoline-6-carboxylate

Uniqueness

Ethyl 2-oxoindoline-7-carboxylate is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in medicinal chemistry for the development of novel therapeutic agents .

Properties

IUPAC Name

ethyl 2-oxo-1,3-dihydroindole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)8-5-3-4-7-6-9(13)12-10(7)8/h3-5H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONYVPVJQHKTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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